4,4-Dimethyl-non-1-en-5-ol
Description
4,4-Dimethyl-non-1-en-5-ol is a branched unsaturated alcohol with a nine-carbon chain, featuring a terminal double bond (non-1-en) and a hydroxyl group at position 5. The 4,4-dimethyl substitution introduces steric hindrance, influencing its reactivity and physical properties. Hypothetically, its applications could span pharmaceuticals, material science, or organic synthesis, depending on functional group interactions .
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4,4-dimethylnon-1-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-5-7-8-10(12)11(3,4)9-6-2/h6,10,12H,2,5,7-9H2,1,3-4H3 |
InChI Key |
SDQPVVZEOYFXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)(C)CC=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4,4-Dimethyl-non-1-en-5-ol and related compounds:
*Hypothetical values based on structural analogs.
Physical Properties and Stability
- Boiling Points/Solubility: Branched alcohols like this compound likely exhibit lower solubility in water compared to linear analogs due to increased hydrophobicity.
- Thermal Stability: Steric hindrance in 4,4-dimethyl-substituted compounds (e.g., the cholestanol derivative) enhances thermal stability, a trait valuable in high-temperature material applications .
- Optical Activity: Chiral centers in amino alcohols (e.g., 5-(Dimethylamino)pent-2-en-1-ol) enable enantioselective synthesis, critical in asymmetric catalysis .
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